Oxazole Substituent Differentiation: Target Compound vs. 5-Methyl-Oxazole Analog
The target compound carries an unsubstituted 1,2-oxazol-3-yl group, whereas the nearest cataloged analog features a 5-methyl substituent on the oxazole ring (CAS 2034376-16-2) [1]. No head-to-head quantitative activity data (IC50, Ki, EC50) exist in the public domain for either compound. The only class-level inference comes from FAAH inhibitor patents (e.g., US20070149512) which demonstrate that pendant heterocycle substituents on N-sulfamoyl-piperidine scaffolds can alter IC50 values by >10-fold against FAAH in human recombinant enzyme assays [2]. However, the specific impact of the 5-methyl deletion has not been measured.
| Evidence Dimension | Inhibitory potency (IC50) against FAAH or other enzyme targets |
|---|---|
| Target Compound Data | No data available (neither patent nor literature report quantitative activity) |
| Comparator Or Baseline | CAS 2034376-16-2 (5-methyl-oxazole analog): No data available |
| Quantified Difference | Cannot be calculated; both entries lack quantitative measurements |
| Conditions | N/A – no assay results reported for either compound |
Why This Matters
Procurement decisions cannot rely on quantitative differentiation for target engagement; experimental screening is required to establish relative potency.
- [1] Kuujia (2026). CAS 2034376-16-2, N'-{1-(dimethylsulfamoyl)piperidin-4-ylmethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide. Technical page confirming structural analogy and absence of activity data. View Source
- [2] US Patent Application US20070149512A1. N-Sulfamoyl-piperidineamides. Discloses class-wide FAAH IC50 ranges and substituent-dependent potency differences. View Source
